
Cyclohexyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction. This compound is characterized by its stability and reactivity, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add cyclohexyl bromide to the solution.
- Introduce a base, such as sodium hydride, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphine oxides or reduced phosphines.
Formation of Phosphonium Ylides: This is a key reaction where the compound reacts with strong bases to form ylides, which are crucial intermediates in the Wittig reaction.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Phosphonium Ylides: Used in the synthesis of alkenes via the Wittig reaction.
Phosphine Oxides: Formed through oxidation reactions.
Applications De Recherche Scientifique
Cyclohexyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of cyclohexyl(triphenyl)phosphanium;hydrobromide involves its ability to form phosphonium ylides. These ylides are nucleophilic species that can react with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to yield the desired alkene product. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand and reagent in organic synthesis.
Cyclohexylphosphine: Similar in structure but lacks the triphenyl groups, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidation product of triphenylphosphine, used as a byproduct in many reactions.
Uniqueness
Cyclohexyl(triphenyl)phosphanium;hydrobromide is unique due to its combination of cyclohexyl and triphenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in forming stable ylides and participating in a variety of chemical reactions, distinguishing it from other phosphonium salts.
Propriétés
Formule moléculaire |
C24H27BrP+ |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
cyclohexyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1; |
Clé InChI |
QRAKRDZMIONMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


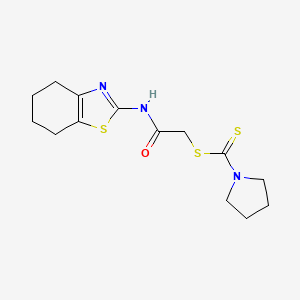
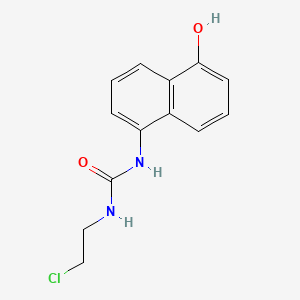

![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
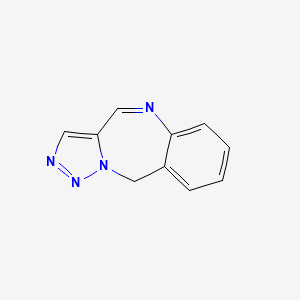



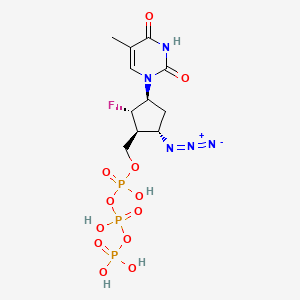

![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
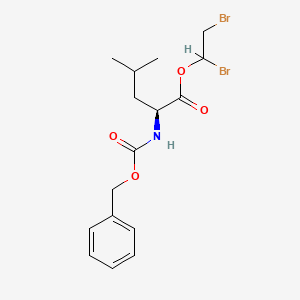
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

